3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid
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Overview
Description
3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is a heterocyclic compound that features a thiazolidine ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with thioglycolic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Uniqueness
3-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
192434-89-2 |
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Molecular Formula |
C10H7NO4S |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO4S/c12-8-7(16-10(15)11-8)5-2-1-3-6(4-5)9(13)14/h1-4,7H,(H,13,14)(H,11,12,15) |
InChI Key |
XMVBWBHDWCKQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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